molecular formula C15H15ClN4O2S B14937050 1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14937050
M. Wt: 350.8 g/mol
InChI Key: GYOWIQOTQIQDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a thiadiazole ring, and a pyrrolidine ring with a carboxamide group

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl chloride derivative reacts with a nucleophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the chlorobenzyl-thiadiazole intermediate with the pyrrolidine derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Materials Science: The compound’s unique structural features make it a potential candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used as a tool in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: The compound may find applications in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide depends on its specific application:

    Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific target and the nature of the interaction.

    Catalytic Action: In materials science, the compound may act as a catalyst or a component of a catalytic system, facilitating specific chemical reactions through its structural features.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(2-chlorobenzyl)-N-(1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: This compound lacks the methyl group on the thiadiazole ring, which may affect its chemical and biological properties.

    1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its reactivity and applications.

    1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-thiol: This compound contains a thiol group, which may impart different chemical and biological properties compared to the carboxamide derivative.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15ClN4O2S/c1-9-18-19-15(23-9)17-14(22)11-6-13(21)20(8-11)7-10-4-2-3-5-12(10)16/h2-5,11H,6-8H2,1H3,(H,17,19,22)

InChI Key

GYOWIQOTQIQDDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.